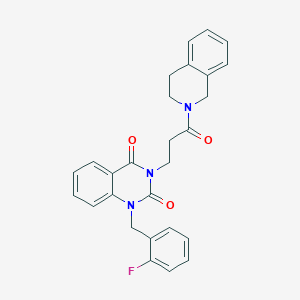

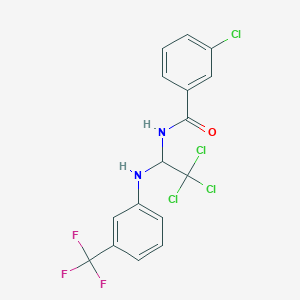

![molecular formula C20H19N5O4S B2494131 2-{[3-(3,4-二甲氧基苯基)[1,2,4]三唑并[4,3-b]吡啉-6-基]硫}-N-(2-呋喃基甲基)乙酰胺 CAS No. 852437-75-3](/img/structure/B2494131.png)

2-{[3-(3,4-二甲氧基苯基)[1,2,4]三唑并[4,3-b]吡啉-6-基]硫}-N-(2-呋喃基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heterocyclic compounds, particularly those containing [1,2,4]triazolo[4,3-b]pyridazine frameworks, have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The specific compound , due to its structural components, is likely to exhibit interesting chemical and physical properties, warranting a detailed exploration of its synthesis, structure, and inherent characteristics.

Synthesis Analysis

The synthesis of similar triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions, starting from base heterocyclic compounds and proceeding through various functionalization and cyclization steps to introduce specific substituents such as dimethoxyphenyl and furylmethyl groups. A common approach might involve initial formation of a hydrazide derivative, followed by cyclization with orthoesters or acetic acid to form the desired triazolo[4,3-b]pyridazine core, further modified by thioalkylation to introduce the sulfur-containing side chain (R. M. Shakir, K. Ali, & Dhuha Faruk. Hussain, 2017).

Molecular Structure Analysis

The molecular structure of triazolo[4,3-b]pyridazine derivatives is characterized by a fused heterocyclic system that impacts the compound's electronic and spatial configuration. Structural elucidation often involves spectroscopic techniques such as NMR, IR, and possibly X-ray crystallography. These compounds typically exhibit planar geometries around the triazole and pyridazine rings, influencing their chemical reactivity and interaction with biological targets (Hamdi Hamid Sallam et al., 2021).

Chemical Reactions and Properties

Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core are reactive towards nucleophiles and electrophiles, enabling further functionalization. Their chemical behavior includes participation in cycloaddition reactions, nucleophilic substitution, and electrophilic aromatic substitution, which are pivotal in modifying the compound for desired applications. The presence of electron-donating and withdrawing groups within the molecule influences its reactivity patterns (V. R. Karpina et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are significantly influenced by the nature and position of substituents on the heterocyclic framework. Compounds with dimethoxyphenyl and furylmethyl groups may exhibit moderate to low solubility in polar solvents, and their melting points can vary widely depending on the overall molecular symmetry and intermolecular interactions present in the solid state (Y. H. Mohammed et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the electron-donating effects of the dimethoxyphenyl group and the electron-withdrawing effects of the acetamide moiety. These effects contribute to the compound's overall stability and reactivity. Additionally, the presence of the triazolo[4,3-b]pyridazine core and thioether linkage may offer unique sites for chemical transformations, potentially leading to diverse biological activities (M. Rahimizadeh et al., 2012).

科学研究应用

合成和生物评估

2-{[3-(3,4-二甲氧基苯基)[1,2,4]三唑并[4,3-b]吡啶并[6-yl]硫}-N-(2-呋喃甲基)乙酰胺属于更广泛的化合物类别,包括融合的杂环1,2,4-三唑。这些化合物是通过从商业可获得的酸和酰胺肟开始的多步过程合成的。合成方法旨在开发具有多样生物性质的新化合物,包括合成化合物的可能药理活性(Karpina et al., 2019)。

抗增殖活性

与所讨论的化合物相关的化合物已被研究其抗增殖活性。例如,[1,2,4]三唑并[4,3-b]吡啶并衍生物已被合成并测试其抑制内皮细胞和肿瘤细胞增殖的潜力。这项研究有助于了解三唑并[4,3-b]吡啶并衍生物在药用背景下的抗增殖效果(Ilić等,2011)。

抗病毒活性

一些三唑并[4,3-b]吡啶并的衍生物显示出有希望的抗病毒活性。具体来说,某些化合物已经证明对甲型肝炎病毒(HAV)具有显著效果。这说明了这些化合物在抗病毒疗法中的潜力,并突显了在这一领域持续研究的重要性(Shamroukh & Ali,2008)。

抗氧化性质

研究还关注同一家族化合物的抗氧化性质。这些研究涉及合成新衍生物并评估其抗氧化能力,这可以提供关于这些化合物潜在治疗应用的见解(Shakir et al., 2017)。

作用机制

Target of Action

Compounds with a similar [1,2,4]triazolo[4,3-b]pyridazine scaffold have been associated with various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which can accept and donate hydrogen bonds, allows the compound to interact with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures

Result of Action

Given the diverse pharmacological activities associated with similar compounds , it is likely that this compound could have multiple effects at the molecular and cellular levels.

属性

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-27-15-6-5-13(10-16(15)28-2)20-23-22-17-7-8-19(24-25(17)20)30-12-18(26)21-11-14-4-3-9-29-14/h3-10H,11-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIFRKPNGRYUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

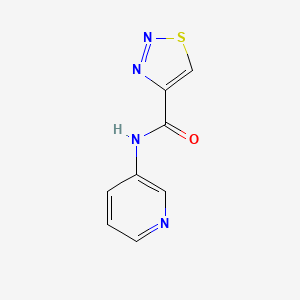

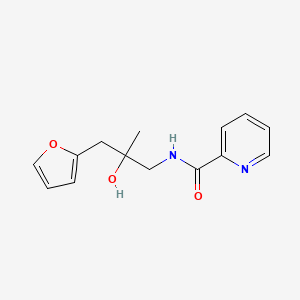

![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)

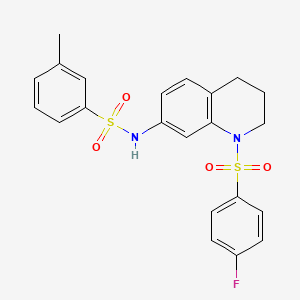

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)

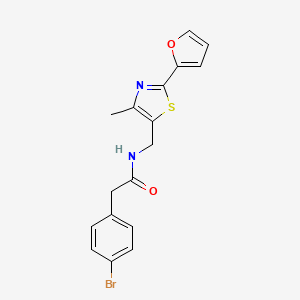

![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)